molecular formula C15H18N4OS2 B5844581 4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE

4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE

Cat. No.: B5844581
M. Wt: 334.5 g/mol
InChI Key: XEANEUCWOMKWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE typically involves the reaction of 4-methylpiperazine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction may also involve the use of carboxylic anhydrides or acid chlorides to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE include other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-17-7-9-18(10-8-17)14(20)12-13(16)19(15(21)22-12)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANEUCWOMKWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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